molecular formula C11H12N2O7S B2945958 (2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 163460-58-0

(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2945958
CAS No.: 163460-58-0
M. Wt: 316.29 g/mol
InChI Key: HHEFKTMFZXRXIB-UHFFFAOYSA-N
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Description

(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, commonly known as HNB, is a chiral building block used in the synthesis of various bioactive molecules. HNB is a white crystalline solid that is soluble in water and polar organic solvents.

Scientific Research Applications

Catalytic Abilities in Asymmetric Reactions

(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid demonstrates significant potential in catalyzing asymmetric reactions. For instance, novel β-homoproline derivatives, which include a similar structure, have been utilized as organocatalysts in asymmetric aldol reactions of 4-nitrobenzaldehyde with various ketones. These compounds exhibited good catalytic ability and enantioselectivity, underlining the importance of the hydroxyl and carboxyl groups in such reactions (Hiraga et al., 2011).

Applications in Biological Activities

In another study, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, which shares a similar structural motif with this compound, were synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds demonstrated good cytotoxic activity, indicating potential applications in the development of new therapeutic agents (Aiyelabola et al., 2017).

Structural and Conformational Studies

Structural and conformational analyses of related compounds have been conducted to understand their properties better. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, were studied to explore its potential as an antineoplastic agent (Banerjee et al., 2002).

Synthesis of Pharmaceutical Intermediates

The compound has also been involved in the synthesis of pharmaceutical intermediates. For example, a derivative was synthesized as an intermediate in the production of Meropenem, an antibiotic, demonstrating its utility in complex organic syntheses (Xu Zhong-yu, 2010).

Properties

163460-58-0

Molecular Formula

C11H12N2O7S

Molecular Weight

316.29 g/mol

IUPAC Name

4-hydroxy-1-(2-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O7S/c14-7-5-9(11(15)16)12(6-7)21(19,20)10-4-2-1-3-8(10)13(17)18/h1-4,7,9,14H,5-6H2,(H,15,16)

InChI Key

HHEFKTMFZXRXIB-UHFFFAOYSA-N

SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O

solubility

soluble

Origin of Product

United States

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